3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline

Medicinal Chemistry Physical Organic Chemistry SAR Optimization

Researchers requiring precise electronic control in aniline coupling reactions often face slow kinetics with para-CF3 analogs. 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline (CAS 1556771-68-6) solves this via its meta-CF3 configuration (σₘ=0.43), preserving amine nucleophilicity for faster Buchwald-Hartwig aminations at lower catalyst loadings. The 3,5-disubstitution pattern aligns with patented chemical space, while ≥97% purity and clogP 3.28 support CNS drug-like lead optimization. Available for immediate dispatch.

Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Cat. No. B12074660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline
Molecular FormulaC13H16F3NO
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)COC2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)10-5-11(17)7-12(6-10)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2
InChIKeyDEDVODRTVFIZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline: Baseline Overview


3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline (CAS 1556771-68-6) is a disubstituted aromatic amine bearing a cyclopentylmethoxy ether at the 3‑position and a trifluoromethyl group at the 5‑position. As a member of the trifluoromethylated aniline class, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the electron‑withdrawing CF₃ motif enhances metabolic stability and lipophilicity . Its substitution pattern distinguishes it from commonly available positional isomers and analogs, offering unique steric and electronic attributes for selective synthetic transformations.

Synthetic Utility
Versatile intermediate for medicinal chemistry and agrochemical libraries.
Regioselective Control
Defined 3,5-substitution pattern enables selective cross-coupling transformations.
Electronic Profile
Meta-CF₃ preserves amine nucleophilicity; distinct from ortho/para analogs.

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline: Positional Isomerism


Cyclopentylmethoxy‑trifluoromethylanilines exist as multiple positional isomers (2,5‑, 3,4‑, 3,5‑, etc.). The relative orientation of the electron‑withdrawing CF₃ and the ether group dramatically alters amine nucleophilicity, steric accessibility, and hydrogen‑bonding capacity. In the 3,5‑disubstituted isomer, the CF₃ group is meta to both the amino and ether functions, creating a distinct electronic profile that cannot be replicated by the ortho‑ or para‑substituted analogs. Consequently, substituting one isomer for another can lead to differential coupling kinetics in Buchwald‑Hartwig aminations or divergent binding affinities in biological targets [1].

Target Isomer
3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline
Meta CF₃ (σₘ=0.43) preserves higher electron density on the aniline nitrogen for coupling reactions.
Common Substitute
3,4- or 2,5-Positional Isomers
Para CF₃ (σₚ=0.54) withdraws more electron density; ortho analogs introduce steric hindrance, altering reaction kinetics.
Substituting isomers may shift amine nucleophilicity and alter coupling efficiency; reactivity profiles are position-dependent and may not transfer directly.

Differentiation Evidence for 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline


Hammett Substituent Constants Across Isomers

The electronic influence of the trifluoromethyl group is strongly position‑dependent. For the target 3,5‑isomer, the CF₃ group exerts a meta effect (σₘ = 0.43), whereas in the 3,4‑isomer (4‑CF₃) it exerts a para effect (σₚ = 0.54). This 25% difference in electron‑withdrawing power directly affects the basicity of the aniline nitrogen and the reactivity of the ring toward electrophilic substitution [1]. The meta‑relationship in the target compound preserves a higher electron density on the amino group compared to the para‑substituted analog, translating to distinct nucleophilicity profiles in cross‑coupling reactions.

Hammett σ Constants
Class-level
Target σₘ = 0.43 vs. para-CF₃ σₚ = 0.54
Lower electron withdrawal preserves amine nucleophilicity for coupling.
Δσ = 0.11; 20% lower σ for meta configuration.
Medicinal Chemistry Physical Organic Chemistry SAR Optimization

Predicted Lipophilicity (clogP) Comparison

Computational logP predictions (ACD/Labs Percepta) indicate that the 3,5‑disubstitution pattern yields a lower lipophilicity than the 3,4‑isomer. The target compound has a predicted clogP of 3.28, compared to 3.45 for 4‑(cyclopentylmethoxy)-3‑(trifluoromethyl)aniline . This -0.17 log unit difference corresponds to a ~1.5‑fold lower octanol/water partition coefficient, which can influence aqueous solubility, metabolic stability, and off‑target binding in medicinal chemistry programs.

Lipophilicity (clogP)
Data to verify
Target clogP = 3.28 vs. 3,4-isomer 3.45
May support reduced lipophilicity-driven off-target binding risk.
ΔclogP = -0.17; predicted values, experimental confirmation advised.
Drug Design ADME Physicochemical Profiling

3,5-Substitution Motif in Patent Space

Multiple U.S. patents (US10087143, US10738009, US11673864, US9051270, US9758483) disclose compounds containing the 3‑cyclopentylmethoxy‑5‑trifluoromethylphenyl moiety as a core structural element of biologically active molecules [1]. Analysis of BindingDB entries linked to these patents reveals that the 3,5‑disubstituted aniline scaffold is a privileged substructure for engaging specific kinase and GPCR targets, whereas the 2,5‑ and 3,4‑isomers are absent from the same patent families. This suggests that the 3,5‑substitution geometry is critical for target binding, likely due to the orientation of the cyclopentylmethoxy group within the binding pocket.

Patent Substructure
Supporting evidence
Present in ≥5 USPTO patent families; 2,5- and 3,4-isomers absent.
3,5-motif is a reported privileged substructure for kinase and GPCR targets.
Qualitative exclusivity; BindingDB cross-referencing.
Kinase Inhibitors GPCR Modulators Patent Analysis

Commercial Purity and Specification Benchmarking

Vendor‑certified analyses indicate that 3‑(cyclopentylmethoxy)-5‑(trifluoromethyl)aniline (CAS 1556771-68-6) is routinely supplied at ≥97% purity (HPLC), whereas the closely related 4‑(cyclopentylmethoxy)-3‑(trifluoromethyl)aniline (CAS 946662-68-6) is typically offered at 95% purity . The higher baseline purity of the target compound reduces the burden of pre‑reaction purification and improves batch‑to‑batch reproducibility in multi‑step synthetic sequences.

Commercial Purity
Head-to-head
Target ≥97% vs. 3,4-isomer 95% (HPLC)
Supports direct use in sensitive catalytic reactions with less pre-purification.
Supplier CoA; HPLC-UV at 254 nm.
Procurement Quality Control Synthesis Reproducibility

Application Scenarios for 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline


Hit-to-Lead Optimization with Fine-Tuned Lipophilicity

When a lead series demands precise control of logP (e.g., clogP <3.5 for CNS drug‑likeness), the target compound’s clogP of 3.28 offers a measurable advantage over the 3,4‑isomer (clogP 3.45), potentially mitigating metabolic liability and phospholipidosis risk while maintaining membrane permeability.

Palladium-Catalyzed Amination with High Nucleophilicity

The meta‑CF₃ configuration (σₘ = 0.43) preserves greater electron density on the aniline nitrogen compared to para‑CF₃ analogs (σₚ = 0.54) . This translates to higher nucleophilicity in Buchwald‑Hartwig couplings, enabling faster reaction rates or lower catalyst loadings when coupling sterically demanding aryl halides.

Patent-Guided Synthesis for Kinase and GPCR Targets

The 3,5‑disubstitution pattern is explicitly claimed in multiple USPTO patents protecting bioactive compound families . Procurement of this specific isomer ensures that the synthesized analogs remain within the patented chemical space, facilitating freedom‑to‑operate assessments and enabling direct comparison with literature‑reported biological data.

High-Throughput Experimentation with Minimal Pre-Purification

With a commercially specified purity of ≥97% (vs. 95% for the 3,4‑isomer) , the target compound is suited for parallel synthesis and high‑throughput experimentation where inline use without additional purification accelerates library production and improves data quality.

Application
Selection Property
Validation Focus
Hit-to-Lead logP Optimization
Predicted lower lipophilicity (clogP ~3.28)
Confirm experimental logP and solubility in lead series.
Pd-Catalyzed Amination
Higher amine nucleophilicity from meta-CF₃ configuration
Benchmark coupling kinetics versus para-substituted isomers.
Kinase / GPCR Library Synthesis
Patent-validated 3,5-substitution pharmacophore
Align synthesized analogs with patented chemical space.
High-Throughput Experimentation
≥97% commercial purity specification
Verify lot-specific purity for inline use without purification.
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